4-(3-Pentyl)phenol
Overview
Description
4-(3-Pentyl)phenol, also known as 4-pentylphenol, is an organic compound with the molecular formula C11H16O. It is a member of the phenol family, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antimicrobial properties and is used as an intermediate in the production of liquid crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Pentyl)phenol can be synthesized through several methods. One common laboratory method involves the alkylation of phenol with pentyl halides under basic conditions. The reaction typically uses a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, followed by the addition of a pentyl halide (e.g., 1-bromopentane) to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the catalytic alkylation of phenol with pentene in the presence of a solid acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Pentyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
4-(3-Pentyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Pentyl)phenol involves its interaction with cellular components. It can inhibit cellular melanin synthesis by affecting tyrosinase activity, leading to the depletion of glutathione (GSH) and the formation of quinones. These quinones can bind to protein thiols, increasing the immunogenicity of melanosomal proteins and potentially inducing specific T-cell responses .
Comparison with Similar Compounds
- 4-Butylphenol
- 4-Hexylphenol
- 4-Heptylphenol
- 4-Octylphenol
Comparison: 4-(3-Pentyl)phenol is unique among its analogs due to its specific alkyl chain length, which influences its physical and chemical properties. For example, its boiling point and solubility differ from those of its shorter or longer alkyl chain counterparts. Additionally, its antimicrobial properties and applications in liquid crystal production make it distinct .
Properties
IUPAC Name |
4-pentan-3-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNCTLHHTLIVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183714 | |
Record name | 4-(3-Pentyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29528-33-4 | |
Record name | 4-(3-Pentyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029528334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Pentyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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